1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally characterized by an ethyl group at the first position and a prop-2-en-1-yl group at the third position of the purine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available purine derivatives.
Alkylation: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride.
Allylation: The prop-2-en-1-yl group can be introduced through allylation reactions using allyl halides under similar basic conditions.
Cyclization: The final step often involves cyclization reactions to form the purine ring structure, which can be achieved through various cyclization agents and conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation and allylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or allyl groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Alcohols, reduced purine derivatives.
Substitution Products: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in nucleotide metabolism or DNA replication.
Pathways Involved: It can interfere with the synthesis of nucleotides, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with methyl groups instead of ethyl and allyl groups.
Theobromine (3,7-Dimethylxanthine): Another purine derivative with two methyl groups.
Theophylline (1,3-Dimethylxanthine): Similar structure with two methyl groups.
Uniqueness: 1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
CAS No. |
652161-59-6 |
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Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O2/c1-3-5-14-8-7(11-6-12-8)9(15)13(4-2)10(14)16/h3,6H,1,4-5H2,2H3,(H,11,12) |
InChI Key |
NLCNOKNPGOJWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=CN2)N(C1=O)CC=C |
Origin of Product |
United States |
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